molecular formula C12H17N3O2 B1423578 N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine CAS No. 1053659-35-0

N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine

Cat. No.: B1423578
CAS No.: 1053659-35-0
M. Wt: 235.28 g/mol
InChI Key: AQRTZFFNNHGAHH-UHFFFAOYSA-N
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Description

N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine is a chemical compound with the molecular formula C12H17N3O2. It is known for its unique structure, which includes a morpholine ring, a phenyl group, and an acetamidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine typically involves the reaction of morpholine derivatives with phenylacetonitrile under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-(morpholin-4-yl)-2-phenylethanimidamide
  • N-Hydroxy-2-morpholin-4-yl-2-phenylacetamide

Uniqueness

N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-12(14-16)11(10-4-2-1-3-5-10)15-6-8-17-9-7-15/h1-5,11,16H,6-9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRTZFFNNHGAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(C2=CC=CC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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